Cas no 1240580-34-0 (5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine)

5-Methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine is a heterocyclic amine derivative featuring a pyrazole core substituted with a methyl group at the 5-position and a tetrahydrofuran-2-ylmethyl moiety at the 1-position. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for potential applications as a building block in drug discovery or as an intermediate in synthetic chemistry. Its amine functionality provides a reactive site for further derivatization, enabling the development of novel bioactive molecules. The presence of both pyrazole and tetrahydrofuran rings may contribute to enhanced solubility and bioavailability, making it a valuable scaffold for medicinal chemistry applications.
5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine structure
1240580-34-0 structure
Product name:5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine
CAS No:1240580-34-0
MF:C9H15N3O
Molecular Weight:181.234901666641
CID:5917260
PubChem ID:130194865

5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazol-3-amine, 5-methyl-1-[(tetrahydro-2-furanyl)methyl]-
    • 5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine
    • 1240580-34-0
    • EN300-1106211
    • 5-Methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
    • SCHEMBL19086923
    • インチ: 1S/C9H15N3O/c1-7-5-9(10)11-12(7)6-8-3-2-4-13-8/h5,8H,2-4,6H2,1H3,(H2,10,11)
    • InChIKey: GAGXHEWDRBXWHI-UHFFFAOYSA-N
    • SMILES: N1(CC2CCCO2)C(C)=CC(N)=N1

計算された属性

  • 精确分子量: 181.121512110g/mol
  • 同位素质量: 181.121512110g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 176
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 53.1Ų
  • XLogP3: 0.6

じっけんとくせい

  • 密度みつど: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 347.8±22.0 °C(Predicted)
  • 酸度系数(pKa): 4.00±0.11(Predicted)

5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1106211-5.0g
5-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
1240580-34-0
5g
$2732.0 2023-06-10
Enamine
EN300-1106211-0.1g
5-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
1240580-34-0 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1106211-10.0g
5-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
1240580-34-0
10g
$4052.0 2023-06-10
Enamine
EN300-1106211-0.05g
5-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
1240580-34-0 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1106211-0.25g
5-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
1240580-34-0 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1106211-1.0g
5-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
1240580-34-0
1g
$943.0 2023-06-10
Enamine
EN300-1106211-10g
5-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
1240580-34-0 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1106211-5g
5-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
1240580-34-0 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1106211-1g
5-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
1240580-34-0 95%
1g
$842.0 2023-10-27
Enamine
EN300-1106211-2.5g
5-methyl-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine
1240580-34-0 95%
2.5g
$1650.0 2023-10-27

5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine 関連文献

5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amineに関する追加情報

5-Methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine (CAS 1240580-34-0): A Comprehensive Technical Profile

5-Methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine (CAS 1240580-34-0) is an emerging heterocyclic compound that has garnered significant attention in pharmaceutical research and specialty chemical applications. This pyrazole derivative features a unique molecular architecture combining a methyl-substituted pyrazole core with a tetrahydrofuran (oxolane) side chain, making it particularly valuable for modern drug discovery programs.

The compound's structural features contribute to its growing importance in medicinal chemistry. The presence of both 5-methyl-1H-pyrazol-3-amine and oxolan-2-ylmethyl moieties creates opportunities for diverse molecular interactions, which researchers are actively exploring for various therapeutic applications. Recent studies suggest potential utility in developing kinase inhibitors and GPCR modulators, addressing current pharmaceutical industry demands for novel small-molecule therapeutics.

From a chemical perspective, 5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine demonstrates several advantageous properties. The compound typically appears as a white to off-white crystalline powder with good stability under standard storage conditions. Its molecular weight of 181.23 g/mol and balanced lipophilicity make it particularly suitable for drug discovery applications where optimal ADME properties are crucial. The oxolane ring contributes to improved solubility compared to purely aromatic systems, while the pyrazole amine provides versatile points for further chemical modification.

Current research trends highlight the compound's potential in addressing several therapeutic areas of high interest. The structural motif of 5-methyl-1H-pyrazol-3-amine derivatives has shown promise in neurological disorders, with particular relevance to conditions like Parkinson's disease and neuropathic pain. Additionally, the oxolane-containing pyrazole framework is being investigated for anti-inflammatory applications, responding to the growing demand for safer NSAID alternatives.

The synthesis of CAS 1240580-34-0 typically involves multi-step organic transformations, with key steps including the construction of the pyrazole ring followed by N-alkylation with an appropriately functionalized oxolane derivative. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the pharmaceutical industry's commitment to sustainable manufacturing practices. Process chemists have developed optimized routes that yield 5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine with high purity (>98%) and excellent reproducibility.

Analytical characterization of this compound employs standard techniques including HPLC, NMR spectroscopy, and mass spectrometry. The proton NMR spectrum typically shows characteristic signals for the methyl group (δ ~2.2 ppm), pyrazole protons (δ ~5.8 and 6.2 ppm), and oxolane protons (δ ~1.7-4.0 ppm). These analytical fingerprints are crucial for quality control in both research and potential commercial applications.

In the context of current pharmaceutical trends, 5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine aligns well with several industry priorities. The compound's scaffold fits within the popular "beyond rule of five" chemical space that many researchers are exploring for challenging biological targets. Its moderate molecular weight and presence of both hydrogen bond donors and acceptors make it particularly interesting for fragment-based drug discovery approaches.

The commercial availability of CAS 1240580-34-0 has expanded in recent years, with several specialty chemical suppliers now offering this compound in research quantities. Pricing typically reflects its status as a relatively new building block in medicinal chemistry, with current market demand driven by academic research groups and early-stage drug discovery programs. The compound's patent landscape appears favorable for research use, though potential commercial applications would require careful IP evaluation.

Storage and handling recommendations for 5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine follow standard laboratory practices for organic compounds. The material should be kept in a tightly sealed container under inert atmosphere at temperatures between 2-8°C for long-term storage. While not particularly hygroscopic, protection from moisture is recommended to maintain optimal stability over extended periods.

Future prospects for this compound appear promising, particularly in light of recent publications exploring similar pyrazole-amine derivatives as privileged structures in medicinal chemistry. The incorporation of the oxolane moiety offers distinct advantages in terms of molecular geometry and potential metabolic stability, addressing common challenges in contemporary drug development. Researchers are particularly interested in exploring its potential as a versatile synthetic intermediate for more complex target molecules.

From a regulatory perspective, 5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine currently falls outside controlled substance categories in most jurisdictions. However, as with any research chemical, appropriate documentation and compliance with local regulations are essential for legal acquisition and use. The compound's status may evolve as more biological data becomes available, particularly if therapeutic applications are identified.

In summary, CAS 1240580-34-0 represents an interesting and versatile building block in modern medicinal chemistry. Its unique combination of pyrazole and oxolane structural elements offers multiple vectors for chemical modification, making it valuable for both lead generation and optimization efforts. As research into this compound class continues to expand, 5-methyl-1-(oxolan-2-yl)methyl-1H-pyrazol-3-amine will likely play an increasingly important role in the development of novel therapeutic agents across multiple disease areas.

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